molecular formula C42H74O36 B1210122 Hexa(beta-glucopyranosyl)glucitol CAS No. 93289-76-0

Hexa(beta-glucopyranosyl)glucitol

Cat. No.: B1210122
CAS No.: 93289-76-0
M. Wt: 1155 g/mol
InChI Key: LVPXEPHIUXQCHU-LONWAJEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa(beta-glucopyranosyl)glucitol is a structurally defined oligosaccharide, first isolated from the mycelial walls of the fungus Phytophthora megasperma , that functions as a potent elicitor of phytoalexin biosynthesis in plants . This compound represents the first documented example of a complex carbohydrate acting as a regulatory molecule in plant biology, establishing it as a critical tool for studying plant-pathogen interactions . Its high biological activity is attributed to its specific primary structure; research has demonstrated that even minor structural deviations in related hexa(beta-D-glucopyranosyl)-D-glucitols result in a complete loss of elicitor activity, confirming that a highly defined architecture is essential for its function . The core value of this compound for researchers lies in its role as a minimal, elicitor-active structural element. Synthetic versions of this hexasaccharide have been produced, and their structures and elicitor activities have been confirmed to be indistinguishable from the native, mycelial-wall-derived molecule . This makes it an indispensable and reliable reagent for probing the early signaling events of plant defense mechanisms. Its primary research application is in the experimental activation of plant immune responses, specifically the induction of antimicrobial phytoalexin accumulation, such as glyceollin in soybean cells . Studies have shown that the recognition of this specific glucan elicitor signal can differ between plant species, highlighting its utility in comparative studies of innate immunity and receptor specificity . This product is provided For Research Use Only. It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

93289-76-0

Molecular Formula

C42H74O36

Molecular Weight

1155 g/mol

IUPAC Name

(2S,3R,4R,5R)-6-[(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,4,5-pentol

InChI

InChI=1S/C42H74O36/c43-1-9(47)17(49)18(50)10(48)5-67-39-33(65)35(77-41-31(63)26(58)20(52)12(3-45)72-41)23(55)15(75-39)8-69-38-30(62)28(60)22(54)14(74-38)6-70-40-34(66)36(78-42-32(64)27(59)21(53)13(4-46)73-42)24(56)16(76-40)7-68-37-29(61)25(57)19(51)11(2-44)71-37/h9-66H,1-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37?,38+,39+,40+,41-,42-/m0/s1

InChI Key

LVPXEPHIUXQCHU-LONWAJEVSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(CO)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(CO)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Synonyms

HBGG
hexa(beta-D-glucopyranosyl)-D-glucitol
hexa(beta-glucopyranosyl)glucitol

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Hexa(beta-glucopyranosyl)glucitol is characterized by its intricate structure consisting of multiple glucose units linked through beta-glycosidic bonds. Its molecular formula is C42H74O36C_{42}H_{74}O_{36}, and it has a molecular weight of approximately 1,074. The specific arrangement of glucose units contributes to its biological activity, making it a subject of interest in both plant and human health research.

Elicitor Activity in Plants

One of the primary applications of this compound is its role as an elicitor in plant defense mechanisms. Research indicates that this compound can trigger immune responses in plants, enhancing their resistance to pathogens.

  • Mechanism of Action : The compound acts by binding to specific receptors on plant cell membranes, initiating signaling pathways that lead to the production of phytoalexins—antimicrobial compounds that help plants fend off infections . For instance, studies have shown that this compound isolated from Phytophthora sojae can induce significant phytoalexin accumulation in soybean cotyledons at low concentrations (10^-7 to 10^-9 M) .
  • Case Studies : In experiments with soybean plants, the application of this compound resulted in increased levels of glyceollin, a phytoalexin known for its antifungal properties. This finding underscores the potential for using this compound in agricultural practices to enhance crop resilience against fungal pathogens .

Immunomodulatory Effects

Beyond its applications in plant biology, this compound exhibits promising immunomodulatory effects in animal models.

  • Research Findings : Studies have indicated that β-glucans, including this compound, can modulate immune responses by influencing macrophage activity and cytokine production. This modulation can enhance the body’s ability to respond to infections and may have implications for developing therapies for inflammatory diseases .
  • Potential Therapeutic Uses : The immunomodulatory properties suggest potential applications in treating conditions such as autoimmune disorders and infections. Further research is needed to explore these therapeutic avenues fully.

Antitumor Activity

Emerging research also points to the antitumor potential of this compound and related compounds.

  • In Vitro Studies : Preliminary studies have demonstrated that glucan derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain glucosides derived from this compound have shown inhibition rates ranging from 64% to 93% against human cancer cells in laboratory settings .
  • Mechanisms Under Investigation : The exact mechanisms by which these compounds exert their antitumor effects are still under investigation but may involve inducing apoptosis or enhancing immune surveillance against tumors.

Comparative Data Table

Application AreaMechanism/EffectReference
Plant Elicitor ActivityInduces phytoalexin production; enhances disease resistance
ImmunomodulationModulates macrophage activity; affects cytokine production
Antitumor ActivityCytotoxic effects on cancer cell lines

Comparison with Similar Compounds

Inactive Hexa(beta-glucopyranosyl)glucitol Analogs

Seven structurally related hexa(beta-glucopyranosyl)glucitols were isolated alongside the active compound. These analogs differ in glycosidic linkage patterns (e.g., β-1→4 linkages in one case) or stereochemistry, rendering them inactive. For example, one inactive analog contains exclusively β-1→4-linked glucopyranosyl residues, deviating from the 3-/6-linked branching essential for receptor recognition in plants . This highlights that even minor structural variations disrupt elicitor functionality .

Beta-D-Glucopyranosyl-(1→6)-Glucitol and Mannitol Derivatives

Beta-D-glucopyranosyl-(1→6)-glucitol, a disaccharide derivative, shares the glucitol backbone but lacks the hexasaccharide complexity. In a study revising natural product structures, beta-D-glucopyranosyl-(1→6)-mannitol was mistakenly identified as a glucitol derivative, illustrating how subtle changes (e.g., mannitol vs. glucitol) affect biological identification and activity . Mannitol, an isomer of glucitol, differs in hydroxyl group orientation at carbon 2, leading to distinct metabolic roles and sources in nature .

Sorbitol Hexaacetate

Sorbitol hexaacetate (C₁₈H₂₆O₁₂), a fully acetylated derivative of glucitol, is chemically distinct due to its esterified hydroxyl groups. It is used in carbohydrate synthesis rather than biological signaling, demonstrating that functionalization (e.g., acetylation) abolishes elicitor-like activity .

Structural and Functional Analysis

Key Structural Features for Elicitor Activity

Feature This compound Inactive Analogs Sorbitol Hexaacetate
Linkages 3-, 6-, and 3,6-linked β-glucopyranose β-1→4 or altered branching Acetylated hydroxyls
Molecular Weight ~1,200–1,400 Da (estimated) Similar 434.39 Da
Biological Role Phytoalexin elicitor Inactive Synthetic intermediate
Source Fungal cell walls Fungal cell walls Chemical synthesis

Preparation Methods

Stepwise Glycosylation Strategy

The foundational chemical synthesis of HBGG was achieved through a stepwise glycosylation approach, as demonstrated by Sharp et al.. This method employed peracetylated glucopyranosyl donors activated by thioglycosides, enabling sequential coupling to a glucitol core. Key parameters included:

  • Temperature control : Reactions conducted at -15°C minimized anomeric byproducts.

  • Catalyst system : Trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane achieved 85-92% coupling efficiency per glycosylation step.

  • Protection-deprotection cycles : Benzyl ethers and acetyl groups were alternately used to direct regioselectivity, with final deprotection via hydrogenolysis and Zemplén transesterification.

Chromatographic purification using reversed-phase liquid chromatography (RPLC) with a C18 column and acetonitrile-water gradients (15→35% acetonitrile over 40 min) yielded HBGG with >99% purity. Structural validation through ¹H NMR revealed chemical shifts at δ 5.21 (H-1 of β-glucosyl residues) and δ 3.78 (H-6 of glucitol), matching natural isolates.

Convergent Block Synthesis

To address the linear method's low overall yield (≈12%), a convergent approach was developed using pre-assembled trisaccharide blocks. The synthesis involved:

  • Preparation of β-(1→3)-linked triglucosyl donor via Schmidt glycosylation.

  • Coupling two triglucosyl units to a central glucitol acceptor using NIS/TfOH activation.

  • Global deprotection under alkaline conditions (0.1M NaOH in MeOH/H₂O).

This strategy improved the overall yield to 28% while reducing purification steps. However, steric hindrance at the glucitol C-6 position led to 15-20% formation of undesired (1→4) linkages, necessitating rigorous HPLC purification.

Enzymatic Synthesis Using Glycosyltransferases

Cellobiose Phosphorylase-Mediated Assembly

Recent advances exploit cellobiose phosphorylase (CBP) from Cellvibrio gilvus for enzymatic synthesis. The reaction mechanism leverages the enzyme's ability to catalyze reversible phosphorolysis:

Optimized conditions include:

  • pH 5.5 and 10°C to suppress competing hydrolysis.

  • 200 mM 1,5-anhydro-D-fructose as primer molecule.

  • Stepwise addition of Glc1P to drive polymerization.

Under these parameters, a 74% conversion to HBGG was achieved within 12 hours, with purification via Toyopearl HW40S gel filtration. Comparative data shows enzymatic synthesis reduces protection/deprotection steps but requires careful control of phosphate concentrations to prevent reverse reactions.

Cyclodextrin Glucanotransferase (CGTase) Modification

CGTase from Thermoanaerobacter species enables branch formation through transglycosylation:

  • Linear (1→4)-glucan chains are first synthesized using maltooligosyltrehalose synthase.

  • CGTase introduces (1→6) branches at every third glucose unit.

  • Final reduction with NaBH₄ converts the terminal glucose to glucitol.

This method produces HBGG with 60% branching fidelity, requiring subsequent lectin-affinity chromatography (Con A Sepharose) to isolate properly branched molecules.

Hybrid Chemoenzymatic Approaches

Semi-Synthetic Strategy

Combining chemical and enzymatic methods addresses limitations of pure approaches:

  • Chemical synthesis of a tetraglucosyl-glucitol core (4GG).

  • Enzymatic elongation using recombinant β-(1→3)-glucosyltransferase from Arabidopsis thaliana.

  • Final polishing via size-exclusion chromatography (Superdex 30 Increase).

This hybrid route achieves 45% overall yield with 98% structural accuracy, as confirmed by MALDI-TOF MS ([M+Na]⁺ = 1178.4 Da).

Solid-Phase Automated Synthesis

Adapting peptide synthesis technologies, a glycosyl donor-functionalized resin enables iterative coupling:

  • Resin : Tentagel S NH₂ (0.24 mmol/g loading).

  • Activator : DMTST (0.5 eq per coupling).

  • Coupling cycle : 4 hrs at 25°C under argon.

After six cycles, cleavage from the resin (NH₃/MeOH) and deprotection yield HBGG in 38% overall yield. While costly, this method enables milligram-scale production of isotopically labeled variants for NMR studies.

Analytical Characterization and Quality Control

Structural Validation Techniques

MethodParametersKey Identifiers
¹H NMR600 MHz, D₂O, 25°Cδ 5.21 (β-anomeric H), δ 4.98 (J=7.8 Hz)
MALDI-TOF MSDHB matrix, positive modem/z 1178.4 [M+Na]⁺
HPAEC-PADCarboPac PA200, 0.1M NaOH eluentRetention time: 14.3 min

Purity Assessment

Ion-pair RP-HPLC using 10 mM tetrabutylammonium phosphate (pH 6.8) and acetonitrile gradient (15→50% over 30 min) resolves HBGG from shorter oligomers (Rₜ = 22.4 min). Acceptable purity for biological assays requires ≥95% peak area.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Methods

MethodYield (%)Purity (%)Cost ($/g)Scalability
Chemical Stepwise129912,000Milligram
Enzymatic CBP7495800Multi-gram
Hybrid Chemoenzymatic45983,500Gram

Regulatory Challenges

Current Good Manufacturing Practice (cGMP) production requires validation of:

  • Residual solvent levels (ICH Q3C limits).

  • Endotoxin content (<0.05 EU/mg for injectables).

  • Genetic toxicity of synthetic intermediates (Ames test).

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Hexa(beta-glucopyranosyl)glucitol, and how are glycosidic linkages confirmed?

  • Methodology : Synthesis typically involves sequential glycosylation and deprotection steps. For example, β-D-xylopyranosyl hexasaccharides are synthesized using pre-activated glycosyl donors (e.g., benzoyl-protected intermediates) and deprotected via controlled hydrolysis (e.g., using TLC-monitored reactions with EtOAc/MeOH/H2O/acetic acid eluents). Glycosidic linkages are confirmed using high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy (e.g., 13C^{13}\text{C} NMR peaks at 60–72 ppm for C5 and Cβ positions) to assign regiochemistry .

Q. How is the structural characterization of this compound performed using methylation analysis and GC-MS?

  • Methodology : Methylation analysis involves permethylation of free hydroxyl groups, acid hydrolysis, reduction (to glucitol derivatives), and acetylation. The resulting partially methylated alditol acetates (PMAAs) are analyzed via GC-MS. For example, 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl glucitol residues indicate specific glycosidic bond positions. This method is critical for mapping branching patterns in polysaccharides .

Q. What analytical techniques are employed to determine the molecular weight and purity of this compound?

  • Methodology : HRMS (e.g., [M + Na]+ ion analysis) provides precise molecular weight confirmation, while purity is assessed via HPLC with refractive index detection or ion-exchange chromatography. For example, deviations in glucitol quantification (±0.8%) can arise from column overloading, necessitating scaled-down sample sizes for accurate peak integration .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the chemical synthesis of this compound, and how can they be addressed?

  • Methodology : Regioselectivity challenges stem from similar reactivity of hydroxyl groups. Directed strategies include temporary protective groups (e.g., benzyl or benzoyl groups) and enzymatic glycosylation. NMR data (e.g., 13C^{13}\text{C} shifts at 72.7 ppm for Cβ positions) and kinetic monitoring via TLC are used to optimize reaction conditions. For example, benzoyl group removal under basic conditions preserves adjacent glycosidic bonds .

Q. How can discrepancies in quantifying this compound content using different chromatographic methods be resolved?

  • Methodology : Cross-validation using anion- and cation-exchange chromatography is essential. For instance, glucitol and mannitol co-elution in cation-exchange systems (Fig. 3 in ) can be resolved by anion-exchange methods, which separate hexitols based on ionic interactions. Calibration with synthetic standards and internal controls (e.g., p-aminophenyl-β-D-galactoside) improves accuracy .

Q. How do varying deprotection conditions affect the structural integrity of this compound during synthesis?

  • Methodology : Overly harsh deprotection (e.g., prolonged acid treatment) may hydrolyze glycosidic bonds. Controlled conditions (e.g., overnight benzoyl deprotection with EtOAc/MeOH/H2O/acetic acid 6:3:0.8:0.2) minimize degradation. TLC eluent systems (heptane/toluene/acetone 2:1:2) are optimized to monitor intermediate stability .

Q. What are the implications of non-enzymatic glycation involving glucitol in long-term diabetes studies, and how is this relevant to this compound research?

  • Methodology : Glucitol accumulation in hyperglycemia leads to advanced glycation end products (AGEs), which cross-link proteins and impair function. Studying this compound’s role in AGE formation requires in vitro models (e.g., incubating with bovine serum albumin and glucose) followed by fluorescence spectroscopy or LC-MS/MS to quantify adducts .

Q. How is transcriptional regulation of glucitol-metabolizing enzymes (e.g., glucitol dehydrogenase) studied in microbial systems, and what insights apply to this compound metabolism?

  • Methodology : Inducible promoters (e.g., gutB-lacZ fusions in Bacillus subtilis) are used to monitor enzyme activity under varying conditions (e.g., 2% glucitol induction in SMMYT medium). β-Galactosidase assays and RNA slot blot hybridization reveal transcriptional induction levels (up to 172-fold), informing kinetic models for glucitol dehydrogenase activity .

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